Ethyl 5-iodo-6-methylnicotinate
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Overview
Description
Ethyl 5-iodo-6-methylnicotinate is a chemical compound with the molecular formula C9H10INO2 It is an ester derivative of nicotinic acid, specifically modified with an iodine atom at the 5-position and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodo-6-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the reaction of 6-methylnicotinic acid with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting 5-iodo-6-methylnicotinic acid is then esterified with ethanol in the presence of an acid catalyst to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-6-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol.
Hydrolysis: The ester can be hydrolyzed to yield 5-iodo-6-methylnicotinic acid and ethanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 5-iodo-6-methylnicotinyl alcohol.
Hydrolysis: 5-iodo-6-methylnicotinic acid and ethanol.
Scientific Research Applications
Ethyl 5-iodo-6-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to nicotinic acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 5-iodo-6-methylnicotinate is not fully understood, but it is believed to interact with molecular targets similar to those of other nicotinic acid derivatives. It may modulate biological pathways involved in inflammation, cell proliferation, and metabolism. The iodine atom and ester group may influence its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Lacks the iodine and methyl modifications.
5-Iodo-6-methylnicotinic acid: The acid form without the ester group.
Methyl 5-iodo-6-methylnicotinate: Similar structure but with a methyl ester instead of an ethyl ester
Uniqueness
This compound is unique due to the presence of both the iodine atom and the methyl group on the nicotinic acid scaffold. These modifications can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1008138-75-7 |
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Molecular Formula |
C9H10INO2 |
Molecular Weight |
291.09 g/mol |
IUPAC Name |
ethyl 5-iodo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10INO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |
InChI Key |
SUCMFQZHLWDTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)I |
Origin of Product |
United States |
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